molecular formula C18H16ClNO3 B2559126 2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide CAS No. 2191266-75-6

2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide

Cat. No.: B2559126
CAS No.: 2191266-75-6
M. Wt: 329.78
InChI Key: OQGIXCVQLJGHMU-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenyl group, a di(furan-2-yl)ethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide typically involves the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 2,2-di(furan-2-yl)ethylamine to form an intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The chlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(2-furylmethyl)acetamide
  • 2-(2-chlorophenyl)-N-(2-thienylmethyl)acetamide
  • 2-(2-bromophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-(2,2-di(furan-2-yl)ethyl)acetamide is unique due to the presence of two furan rings in its structure, which can impart distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c19-15-6-2-1-5-13(15)11-18(21)20-12-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14H,11-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGIXCVQLJGHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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